

Silevertinib (BDTX-1535): A Novel Approach for Glioblastoma with EGFR Alterations

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. A significant subset of GBM tumors harbors genetic alterations in the Epidermal Growth Factor Receptor (EGFR), including gene amplification and mutations, which drive tumor proliferation and survival. However, targeting these alterations with existing EGFR tyrosine kinase inhibitors (TKIs) has yielded limited clinical success, largely due to the blood-brain barrier's impermeability and acquired resistance.

Silevertinib (BDTX-1535) is a fourth-generation, irreversible, brain-penetrant EGFR inhibitor designed to overcome these challenges by potently targeting a wide spectrum of EGFR mutations found in glioblastoma. This technical guide provides a comprehensive overview of the preclinical and clinical development of silevertinib for the treatment of glioblastoma with EGFR alterations.

Mechanism of Action

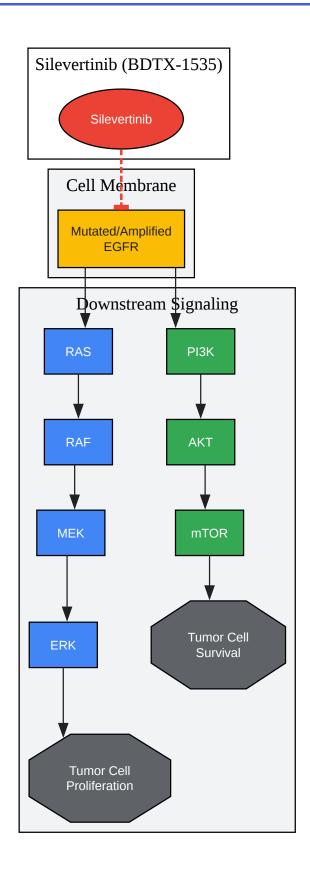
Silevertinib is a covalent inhibitor of EGFR that forms an irreversible bond with a cysteine residue in the ATP-binding pocket of the receptor. This mechanism of action allows for sustained inhibition of EGFR signaling, even in the presence of high ATP concentrations. Preclinical data suggest that **silevertinib** potently inhibits a range of EGFR mutations relevant to glioblastoma, including extracellular domain variants and amplification, while sparing wild-type EGFR.[1][2] By irreversibly binding to and inhibiting these mutated EGFR variants,



silevertinib aims to block the downstream signaling pathways that promote tumor growth and survival.

EGFR Signaling Pathway in Glioblastoma and the Role of Silevertinib





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EGFR signaling pathway and **silevertinib**'s inhibitory action.



Preclinical Data In Vitro Activity

Silevertinib has demonstrated potent and selective inhibition of a wide range of EGFR mutations, including those prevalent in glioblastoma, in cell-based assays.[1] The half-maximal inhibitory concentrations (IC50) for various EGFR mutations are summarized below.

EGFR Mutation	Cell Line	IC50 (nM)
EGFRvII	Ba/F3	~10
EGFRvIII	Ba/F3	~10
EGFRvV	Ba/F3	~15
EGFR-AMP (A431)	A431	~60
EGFR-WT (H292)	H292	~100-600
Various other GBM mutations	Ba/F3	~5-20

Data extracted from a presentation by Black Diamond Therapeutics.[1]

Experimental Protocol: In Vitro IC50 Determination

The anti-proliferative activity of **silevertinib** was assessed using Ba/F3 cells engineered to express various GBM-associated EGFR mutations. The A431 cell line, which has amplified wild-type EGFR, and the H292 cell line, expressing wild-type EGFR, were also used to determine selectivity. Cells were cultured in the presence of increasing concentrations of **silevertinib** for a specified period. Cell viability was then measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the doseresponse curves.[1]

In Vivo Efficacy

Preclinical studies in animal models of glioblastoma have shown that **silevertinib** can cross the blood-brain barrier and exert anti-tumor activity. In an intracranial patient-derived xenograft (PDX) model of GBM expressing EGFRvIII and amplified wild-type EGFR, oral administration



of **silevertinib** led to tumor regression and a significant survival advantage compared to vehicle-treated controls.[1]

Experimental Protocol: In Vivo Animal Studies

Female athymic nude mice were intracranially implanted with GBM6 patient-derived tumor cells. Tumor growth was monitored using bioluminescence imaging. Once tumors were established, mice were randomized to receive either vehicle or **silevertinib** orally at a specified dose and schedule (e.g., 50 mg/kg). Tumor volume and animal survival were monitored over time.[1]

Pharmacokinetics

Silevertinib has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and significant central nervous system (CNS) penetration. The unbound brain-to-plasma concentration ratio (Kp,uu), a measure of brain penetration, was 0.55 in rats and 0.48 in dogs.[1]

Clinical Development

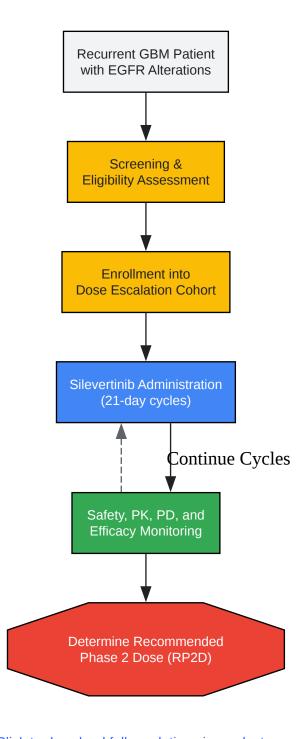
Silevertinib is being evaluated in a Phase 1/2 clinical trial (NCT05256290) in patients with recurrent glioblastoma harboring EGFR alterations.[3][4] A Phase 0/1 "trigger" trial has also been conducted to assess the brain penetrance and pharmacodynamics of the drug in patients with recurrent high-grade glioma.

Clinical Trial Design (NCT05256290 - GBM Cohort)

The glioblastoma cohort of the Phase 1 part of the study enrolled patients with recurrent GBM expressing EGFR alterations who had previously received standard-of-care therapy. Patients received escalating doses of **silevertinib** orally in 21-day cycles. The primary objectives were to assess the safety, tolerability, and recommended Phase 2 dose of **silevertinib**. Secondary objectives included evaluating pharmacokinetics, CNS activity, and preliminary anti-tumor activity.[5]

Clinical Trial Workflow





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Phase 1 clinical trial workflow for silevertinib in GBM.

Preliminary Clinical Results

As of early 2024, preliminary data from the Phase 1 dose-escalation portion of the trial in 27 recurrent GBM patients showed that **silevertinib** was generally well-tolerated. The most common treatment-related adverse events were rash, diarrhea, and fatigue.







In terms of efficacy, among 19 evaluable patients, there was one confirmed partial response, and eight patients achieved stable disease. Notably, some patients remained on treatment for an extended duration, with one patient continuing for over 16 months.

Pharmacokinetic analysis from a "window of opportunity" study demonstrated that **silevertinib** achieved pharmacologically relevant concentrations in brain tumor tissue. In this study, the unbound drug concentration in non-enhancing tumor regions exceeded the pre-specified pharmacokinetic threshold of 4.1 nM in the majority of evaluable patients. Furthermore, there was evidence of target engagement, with suppression of phosphorylated EGFR (pEGFR) observed in a significant proportion of patients.

Experimental Protocol: Pharmacodynamic Assessment

In the Phase 0/1 "trigger" trial, patients with recurrent high-grade glioma received **silevertinib** for 5 days prior to planned tumor resection. Tumor tissue was collected before and after treatment. The pharmacodynamic response was assessed by quantifying the percentage of positive cells for pEGFR, pERK, and MIB-1 (a proliferation marker) in the surgical tumor tissue compared to the baseline pre-treatment tissue.[6]

Conclusion

Silevertinib (BDTX-1535) is a promising, brain-penetrant, fourth-generation EGFR inhibitor with demonstrated preclinical activity against a range of glioblastoma-relevant EGFR alterations. Early clinical data in patients with recurrent glioblastoma have shown a manageable safety profile, evidence of target engagement in the brain, and encouraging signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of silevertinib in this patient population with a high unmet medical need. The ongoing clinical trials will provide more definitive data on its efficacy and role in the treatment of glioblastoma with EGFR alterations.

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